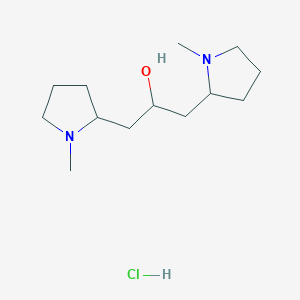
1,3-二-HABA 卡那霉素 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-HABA Kanamycin A, also known as 1,3-Di-HABA Kanamycin A, is a useful research compound. Its molecular formula is C₂₆H₅₀N₆O₁₅ and its molecular weight is 686.71. The purity is usually 95%.
BenchChem offers high-quality 1,3-Di-HABA Kanamycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di-HABA Kanamycin A including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌参考标准
1,3-二-HABA 卡那霉素 A: 被用作抗菌剂开发和质量控制中的参考标准 {svg_1}。它作为制药研究中纯度和效力评估的基准,确保新的抗菌制剂符合严格的健康和安全标准。
传染病研究
该化合物在传染病研究中起着至关重要的作用,特别是在研究细菌机制和开发针对革兰氏阴性细菌引起的疾病的治疗方法方面 {svg_2}。其独特的结构使研究人员能够探索氨基糖苷类抗生素在各种临床分离株中的疗效。
分析化学
在分析化学中,This compound 被用于校准分析仪器 {svg_3}。它有助于验证分析方法,包括色谱法和质谱法,这些方法对于识别和量化细菌污染物至关重要。
药代动力学
该化合物在药代动力学研究中起着重要作用,以了解卡那霉素衍生物的分布、代谢和排泄 {svg_4}。这些研究对于确定氨基糖苷类抗生素的适当剂量和给药方法至关重要。
毒理学
This compound: 用于毒理学评估,以评估卡那霉素相关药物的安全性概况 {svg_5}。它有助于识别潜在的肾毒性和耳毒性效应,这是氨基糖苷类抗生素的常见问题。
杂质分析
它还用于杂质分析,以检测和量化药物物质和产品中的杂质 {svg_6}。这对于确保药品的安全性有效性至关重要,因为杂质会显著影响药物性能和患者健康。
作用机制
Target of Action
The primary target of 1,3-Di-HABA Kanamycin A, a derivative of Kanamycin A, is the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
1,3-Di-HABA Kanamycin A, like other aminoglycosides, binds irreversibly to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This interference leads to the misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Di-HABA Kanamycin A is protein synthesis. By binding to the 30S ribosomal subunit, it disrupts the normal decoding of mRNA. This disruption prevents the correct alignment of tRNA anticodons with mRNA codons, leading to the production of non-functional or toxic peptides, which ultimately inhibits bacterial growth .
Pharmacokinetics
Kanamycin a, the parent compound, is known to have very low bioavailability after oral administration . It is typically administered via injection for systemic effect . The elimination half-life is approximately 2 hours and 30 minutes, and it is excreted in the urine as an unchanged drug .
Result of Action
The result of 1,3-Di-HABA Kanamycin A’s action is the inhibition of protein synthesis, leading to the death of the bacterium . This makes it an effective antibiotic for treating severe bacterial infections .
属性
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNATBKIPCIZAA-DCOVVSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747630 |
Source


|
| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927821-99-6 |
Source


|
| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)


![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)




